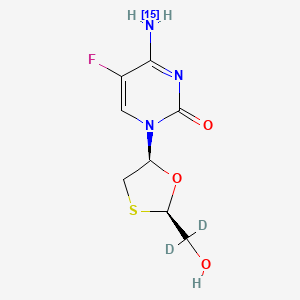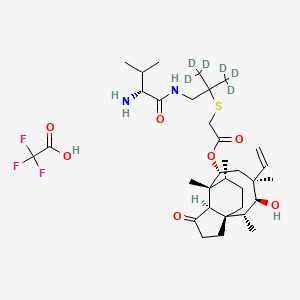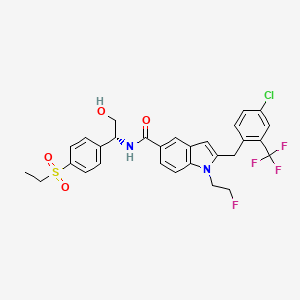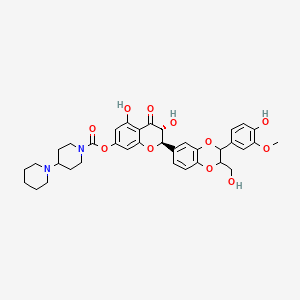![molecular formula C24H27N3O2 B12427742 3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a tetrahydrocyclopenta[f]isoindol-1-one core
Méthodes De Préparation
The synthesis of 3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the trideuteriomethyl group. The final steps involve the formation of the tetrahydrocyclopenta[f]isoindol-1-one core and the attachment of the phenyl group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one involves its interaction with specific molecular targets. The piperazine ring and the phenyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to the desired biological outcomes .
Comparaison Avec Des Composés Similaires
Similar compounds include other piperazine derivatives and isoindoline derivatives. Compared to these compounds, 3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one is unique due to the presence of the trideuteriomethyl group, which can influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C24H27N3O2 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
3-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one |
InChI |
InChI=1S/C24H27N3O2/c1-25-10-12-26(13-11-25)23(28)16-22-20-14-17-6-5-7-18(17)15-21(20)24(29)27(22)19-8-3-2-4-9-19/h2-4,8-9,14-15,22H,5-7,10-13,16H2,1H3/i1D3 |
Clé InChI |
MBGOHVUPIPFVMM-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
SMILES canonique |
CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione](/img/structure/B12427673.png)


![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)

![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)

![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
